molecular formula C15H25N3O3S B4852988 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B4852988
M. Wt: 327.4 g/mol
InChI Key: AIOFGKPZDZRHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as MMPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. It has also been found to modulate the activity of certain receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects
4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been found to modulate the activity of certain neurotransmitters, which makes it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are many future directions for the study of 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One of the future directions is to study its potential use in the treatment of cancer. 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to inhibit the growth of cancer cells, and further studies could lead to the development of new cancer treatments. Another future direction is to study its potential use in the treatment of neurological disorders. 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been found to modulate the activity of certain neurotransmitters, which makes it a promising candidate for the treatment of neurological disorders. Overall, 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has great potential for future scientific research and could lead to the development of new drugs for various diseases.

Scientific Research Applications

4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been used extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, which makes it a promising candidate for the development of new drugs. 4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-13-12-14(4-5-15(13)21-3)22(19,20)16-6-7-18-10-8-17(2)9-11-18/h4-5,12,16H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFGKPZDZRHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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